molecular formula C15H27NO4 B1396347 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate CAS No. 1306739-64-9

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Cat. No.: B1396347
CAS No.: 1306739-64-9
M. Wt: 285.38 g/mol
InChI Key: ACCSOWWLGHVVHE-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and propyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl, methyl, and propyl substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is unique due to its specific combination of tert-butyl, methyl, and propyl groups attached to the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate (CAS No. 1306739-64-9) is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its unique structural characteristics and biological activities.

Chemical Structure

The structure of this compound includes a piperidine ring substituted with tert-butyl and methyl groups, which significantly influence its biological properties. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and various alkyl substituents under controlled conditions to ensure purity and yield. Common synthetic routes may include:

  • Reactions with tert-butyl and propyl halides .
  • Use of catalysts to facilitate the formation of the piperidine ring.

The biological activity of this compound primarily arises from its ability to interact with specific biomolecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains through mechanisms that may involve membrane disruption or inhibition of metabolic pathways.

Neurotrophic Effects

Research indicates that compounds structurally similar to this compound may possess neurotrophic activities. For instance, studies on related compounds have demonstrated enhanced neurite outgrowth in neuronal cultures, suggesting potential applications in neuroprotection or neuroregeneration.

Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
NeurotrophicPromotes neurite outgrowth in neuronal cultures
Enzyme ModulationPotentially modulates enzyme activities in metabolic pathways

Antimicrobial Studies

In a recent study examining the antimicrobial efficacy of various piperidine derivatives, this compound was found to significantly reduce bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

Neurotrophic Activity Research

Another investigation focused on the neurotrophic effects of similar piperidine compounds revealed that treatment with these derivatives led to a marked increase in neurite length and branching in cultured rat cortical neurons. This suggests a potential role for such compounds in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate, and how do reaction conditions influence yields?

A common multi-step synthesis involves:

  • Step 1 : Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation, followed by alkylation (e.g., propyl halide) .
  • Step 2 : Acidic hydrolysis (HCl/dioxane) to remove protecting groups, requiring precise temperature control (20–50°C) to avoid side reactions .
  • Step 3 : Palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmosphere (40–100°C) for carboxylate functionalization .
    Yields are highly dependent on reaction time, temperature, and stoichiometry. For example, incomplete deprotonation in Step 1 reduces alkylation efficiency, while overexposure to HCl in Step 2 leads to ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and stereochemistry, especially for piperidine ring substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., residual tert-butyl fragments) .
  • Chiral HPLC : Critical for resolving enantiomers if asymmetric synthesis is employed, as seen in related piperidine derivatives .

Q. What safety precautions are essential when handling this compound?

  • GHS Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (e.g., N2_2) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the piperidine ring?

  • Chiral Auxiliaries : Use enantiopure starting materials, such as (2R,4R)-configured intermediates, to direct stereochemistry via steric effects .
  • Asymmetric Catalysis : Palladium/tert-butyl XPhos systems enable enantioselective coupling (e.g., 90% ee achieved in analogous reactions) .
  • Kinetic Resolution : Enzymatic acylation/hydrolysis (e.g., lipase-mediated) separates diastereomers in multi-step syntheses .

Q. What strategies mitigate low yields in key steps like Dieckmann cyclization or azide reduction?

  • Dieckmann Cyclization : Optimize base strength (e.g., K2_2CO3_3 vs. NaH) and solvent polarity (DMF enhances cyclization efficiency). In one study, yield improved from 28% to 36% by adjusting base stoichiometry .
  • Azide Reduction : Use Staudinger conditions (PPh3_3/H2_2O) instead of catalytic hydrogenation to avoid over-reduction. Monitor reaction progress via IR (disappearance of azide peak at ~2100 cm1^{-1}) .

Q. How do substituents (e.g., fluorine, allyl groups) impact the compound’s reactivity in medicinal chemistry applications?

  • Fluorine Substituents : Increase metabolic stability and modulate pKa_a. Fluorinated analogs (e.g., 4,4-difluoro derivatives) require specialized coupling agents (EDC/HOBt) to avoid defluorination .
  • Allyl Groups : Enable post-synthetic modifications (e.g., ozonolysis for aldehyde introduction). However, allyl bromide alkylation at -78°C must avoid polymerization side reactions .

Q. What are common by-products in the synthesis of this compound, and how are they characterized?

  • Ester Hydrolysis By-products : Detectable via LC-MS as carboxylic acid derivatives (e.g., m/z +18 for water addition) .
  • Diastereomeric Impurities : Arise from incomplete stereocontrol. Chiral GC or SFC can quantify these, with thresholds <1% for pharmaceutical-grade material .

Q. Methodological Considerations

  • Optimization Workflow : Use DoE (Design of Experiments) to screen parameters (temperature, catalyst loading) in palladium-mediated steps .
  • Scale-Up Challenges : Transition from batch to flow chemistry for exothermic steps (e.g., LDA reactions) improves safety and reproducibility .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSOWWLGHVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

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